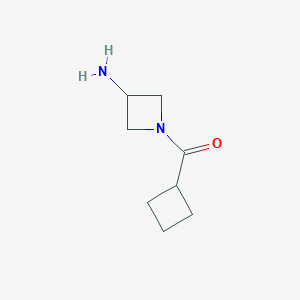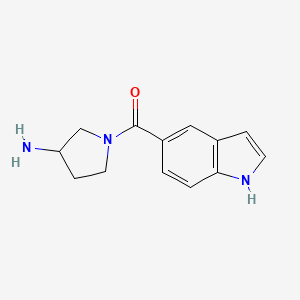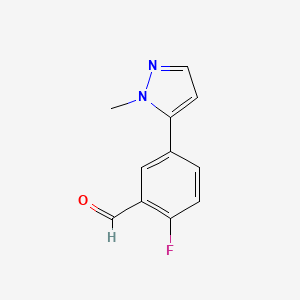![molecular formula C13H16N2O2 B1490619 azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 1470528-87-0](/img/structure/B1490619.png)
azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
Descripción general
Descripción
The compound azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a novel organic molecule that has drawn interest in both medicinal and synthetic chemistry. Its unique structural features, which include both an azetidine and a benzoxazepine moiety, make it an intriguing subject for research due to its potential therapeutic and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone involves multi-step organic reactions. Generally, the process starts with the formation of the azetidine ring, which is a four-membered nitrogen-containing ring, through cyclization reactions. This is followed by the construction of the benzoxazepine moiety using condensation reactions with suitable aromatic precursors. Standard conditions may involve the use of organic solvents like dichloromethane or methanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization for scale, efficiency, and cost-effectiveness. This may involve continuous flow synthesis techniques, automation of reaction processes, and stringent purification methods such as chromatography or crystallization to achieve high purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanone group into carboxylic acids or other oxidized forms.
Reduction: Reduction reactions may target the carbonyl group within the methanone moiety, potentially yielding alcohol derivatives.
Substitution: The benzoxazepine ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4) can be used under controlled conditions.
Major Products Formed
From oxidation: carboxylic acids or ketones.
From reduction: secondary alcohols.
From substitution: halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone has a variety of scientific research applications:
Chemistry: As a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cell interaction assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action depends on its interaction with biological targets. Its effects might involve binding to specific receptors or enzymes, altering their activity. The azetidine moiety may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the benzoxazepine structure could provide additional stabilizing contacts.
Comparación Con Compuestos Similares
When compared to other compounds containing azetidine or benzoxazepine rings, azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone stands out due to its combined structural elements. Similar compounds include:
Azetidine derivatives: Commonly used in the synthesis of pharmaceuticals and natural products.
Benzoxazepines: Known for their roles in medicinal chemistry, particularly in neuroactive drugs.
The uniqueness of this compound lies in its fused structure, which may impart distinct biological activities not observed in simpler analogs.
Propiedades
IUPAC Name |
azetidin-3-yl(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(11-7-14-8-11)15-5-6-17-12-4-2-1-3-10(12)9-15/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKHRWFALSYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


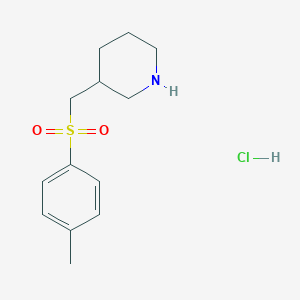
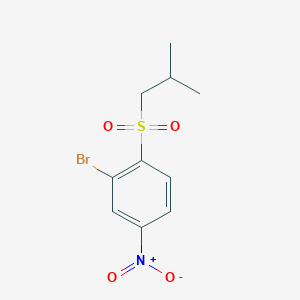

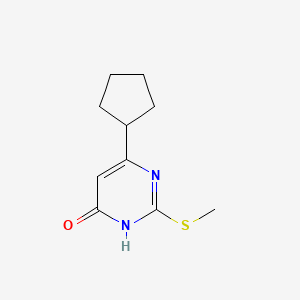


![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
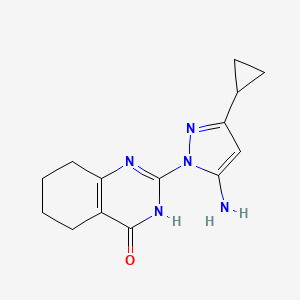
![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)
